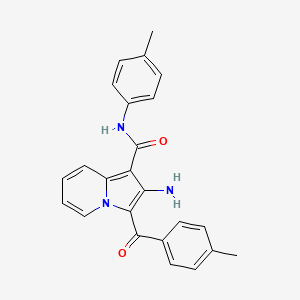

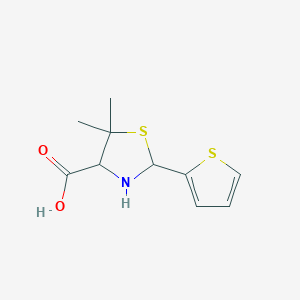

6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly referred to as rotenone, and it has been extensively studied for its biological and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Researchers have developed efficient methods for synthesizing highly functionalized benzofurans, which are key intermediates for further chemical transformations. For instance, the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene has been reported to generate chloromethylene furans, which readily rearrange into benzofuran carbaldehydes under mild acidic conditions (Schevenels et al., 2012). This process highlights a connective assembly approach for the preparation of these compounds, indicating its importance in synthetic organic chemistry.

Material Science Applications

In the field of materials science, benzofuran derivatives have been utilized to improve the performance of organic electronic devices. A study on the solubilities of specific benzofuran-containing compounds in various solvents demonstrated their potential in optimizing the fabrication of bulk heterojunction solar cells, leading to enhanced power conversion efficiencies (Walker et al., 2011). This systematic approach to solvent selection based on cohesive energy densities underscores the relevance of benzofuran derivatives in developing advanced materials for energy applications.

Novel Compound Synthesis

The synthesis of novel compounds featuring the benzofuran moiety is a significant area of research. For example, the electrochemical synthesis of new benzofuran derivatives via oxidation of dihydroxybenzoic acid in the presence of specific nucleophiles has been explored, demonstrating the versatility of electrochemical methods in heterocyclic chemistry (Moghaddam et al., 2006). This study presents an innovative route to benzofuran derivatives, highlighting their potential in diverse synthetic applications.

Chemosensors Development

The synthesis and study of crown-containing chemosensors based on benzofuran derivatives for the detection of alkali and alkali-earth metal ions is another intriguing application. These chemosensors exhibit changes in absorption and emission spectra upon complexation with metal ions, indicating their utility in analytical chemistry (Dubonosov et al., 2008). Such research demonstrates the functional diversity of benzofuran derivatives, extending their applications beyond traditional synthetic chemistry to include sensor technologies.

Eigenschaften

IUPAC Name |

6-hydroxy-3-(trichloromethyl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3O3/c10-9(11,12)7-5-2-1-4(13)3-6(5)8(14)15-7/h1-3,7,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSWQBGRTOQUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC2C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)

![1-[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2883286.png)

![5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2883291.png)

![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2883292.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2883293.png)

![Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883297.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2883300.png)

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2883302.png)

![{[3-(4-Ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}acetic acid](/img/structure/B2883305.png)